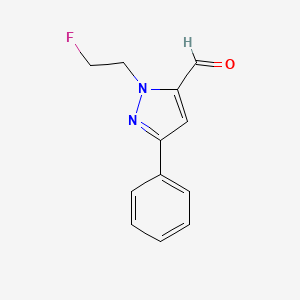

1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde

説明

特性

IUPAC Name |

2-(2-fluoroethyl)-5-phenylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O/c13-6-7-15-11(9-16)8-12(14-15)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSDFPNCAGYWVAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)C=O)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Key Observations :

- Aldehyde Position : The aldehyde at C5 (target) vs. C4 (e.g., ) may influence reactivity in condensation or nucleophilic addition reactions.

Crystallographic and Conformational Analysis

Crystallographic data for related compounds highlight trends in molecular packing and bond geometry:

- Bond Lengths : In sulfanyl-substituted pyrazoles (e.g., ), the C–S bond length averages 1.76–1.80 Å, while the aldehyde C=O bond is ~1.21 Å, consistent with the target compound’s expected geometry.

- Torsional Angles : The 2-fluoroethyl group in the target compound likely adopts a gauche conformation due to steric and electronic effects, similar to tetrafluoropropyl derivatives (e.g., ).

- Packing Motifs : Pyrazole derivatives with bulky substituents (e.g., benzyl in ) exhibit π-π stacking, whereas fluorinated groups may enhance hydrophobic interactions .

Pharmacological and Industrial Relevance

- Agrochemicals : Chloro- and methyl-substituted pyrazoles () are intermediates in pesticide synthesis. The target’s fluorine substituent could enhance soil persistence.

準備方法

General Synthetic Strategy

The synthesis of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde typically involves:

- Construction of the pyrazole core with appropriate substitution.

- Introduction of the 2-fluoroethyl group at the N-1 position.

- Formylation at the 5-position of the pyrazole ring.

This sequence can be achieved through multi-step organic synthesis involving condensation, cyclization, reduction, and formylation reactions.

Preparation of the Pyrazole Core and Phenyl Substitution

The pyrazole ring bearing a phenyl group at the 3-position is commonly synthesized by condensation of phenylhydrazine with α,β-unsaturated carbonyl compounds or haloacetophenones, followed by cyclization. For example, the reaction of phenylhydrazine with 4-haloacetophenone yields 3-phenylpyrazole derivatives, which can be further functionalized.

Introduction of the 2-Fluoroethyl Group at N-1 Position

The N-alkylation of the pyrazole nitrogen with 2-fluoroethyl moieties is typically performed using 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or chloride) under basic conditions. This alkylation step selectively targets the N-1 position of the pyrazole ring due to its higher nucleophilicity. Reaction conditions often involve:

- Use of a suitable base such as potassium carbonate or sodium hydride.

- Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

- Controlled temperature to avoid side reactions.

Formylation at the 5-Position of the Pyrazole Ring

The formyl group at the 5-position is introduced by electrophilic substitution using the Vilsmeier-Haack reaction. This involves treatment of the pyrazole derivative with a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl3) and dimethylformamide (DMF). The reaction parameters include:

- Temperature control, generally between 0 °C to room temperature.

- Reaction time optimized to maximize yield and avoid overreaction.

- Quenching with water or aqueous base to isolate the aldehyde.

This method has been successfully applied to various pyrazole derivatives to obtain pyrazole-5-carbaldehydes with good yields and purity.

Alternative One-Pot Synthesis Using Fluorinated Precursors

A patent describes a one-pot synthesis method for fluorinated heterocycles structurally related to pyrazole carbaldehydes, involving:

- Starting from 2-(2-fluorobenzoyl) malononitrile as a key fluorinated precursor.

- Dissolution in solvents such as tetrahydrofuran (THF), acetonitrile, or dimethyl sulfoxide (DMSO).

- Addition of metal catalysts like 10% palladium on carbon, platinum carbon, or palladium hydroxide.

- Sequential hydrogenation steps under vacuum and hydrogen atmosphere with glacial acetic acid as an additive.

- Use of Raney nickel catalyst for a second reduction.

- Isolation by filtration, concentration under reduced pressure, and crystallization from THF-water mixtures.

This approach avoids multi-step intermediate isolation, reduces waste, and is suitable for industrial scale-up with high yield and purity.

Summary Table of Preparation Steps and Conditions

| Step | Reagents/Conditions | Purpose | Notes/Outcome |

|---|---|---|---|

| Pyrazole core synthesis | Phenylhydrazine + 4-haloacetophenone | Formation of 3-phenylpyrazole | High yield, straightforward |

| N-1 Alkylation | 2-fluoroethyl halide, base (K2CO3/NaH), DMF | Introduction of 2-fluoroethyl group | Selective N-1 alkylation |

| Formylation (Vilsmeier-Haack) | POCl3 + DMF, 0 °C to RT | Formyl group at 5-position | Good yield, regioselective |

| One-pot fluorinated synthesis | 2-(2-fluorobenzoyl) malononitrile, Pd/C, Raney Ni, H2, THF/H2O | Integrated reduction and cyclization | Industrially viable, eco-friendly |

Research Findings and Yield Data

The Vilsmeier-Haack formylation of 3-phenyl-1-(2-fluoroethyl)-1H-pyrazole typically yields the 5-carbaldehyde derivative in yields ranging from 70% to 85%, depending on reaction time and temperature control.

The one-pot method using 2-(2-fluorobenzoyl) malononitrile reported yields exceeding 80% with high purity, demonstrating the efficiency of the catalytic hydrogenation and cyclization steps under mild conditions.

Alkylation reactions with 2-fluoroethyl halides generally proceed in yields above 75%, with minimal side products when reaction parameters are optimized.

Notes on Purification and Characterization

Purification of the final aldehyde is typically achieved by recrystallization from aqueous tetrahydrofuran or by chromatographic techniques.

Characterization includes IR spectroscopy (noting the aldehyde C=O stretch near 1660 cm^-1), ^1H and ^13C NMR (aldehyde proton typically around δ 9-10 ppm), and elemental analysis confirming fluorine incorporation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl precursors. A Vilsmeier-Haack reaction using POCl₃ and DMF is effective for introducing the carbaldehyde group at the 5-position . Key variables include solvent choice (e.g., acetonitrile or ethanol), reflux temperature (80–100°C), and stoichiometric ratios of fluorinated intermediates. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by ¹H/¹³C NMR and HPLC (≥95% purity) are critical .

Q. How does the 2-fluoroethyl substituent impact the compound’s physicochemical properties compared to non-fluorinated analogs?

- Methodological Answer : Fluorination increases lipophilicity (logP) and metabolic stability, as evidenced by comparative studies with ethyl or methyl analogs. Computational modeling (e.g., DFT calculations) predicts enhanced electron-withdrawing effects, altering the pyrazole ring’s electron density and reactivity . Experimental validation includes measuring solubility in polar solvents (DMSO, ethanol) and thermal stability via TGA/DSC .

Q. What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and FT-IR to identify functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹). X-ray crystallography is ideal for resolving stereochemical ambiguities, while ¹⁹F NMR quantifies fluorinated substituent incorporation . Purity assessment requires reverse-phase HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. What strategies are effective for studying the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), and how do substituents influence regioselectivity?

- Methodological Answer : The carbaldehyde group enables functionalization via condensation or nucleophilic addition. For Suzuki-Miyaura coupling, optimize Pd catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in toluene/water. Fluorine’s electronegativity directs regioselectivity; computational docking (AutoDock Vina) predicts steric hindrance at the 2-fluoroethyl site, favoring reactions at the phenyl ring . Monitor reaction progress via TLC and isolate products using preparative HPLC .

Q. How can structure-activity relationship (SAR) studies elucidate the compound’s potential as a kinase inhibitor or antimicrobial agent?

- Methodological Answer : Perform in vitro assays against target enzymes (e.g., COX-2 or EGFR kinases) using fluorescence polarization or SPR. Compare IC₅₀ values with analogs lacking the 2-fluoroethyl group. Molecular dynamics simulations (AMBER or GROMACS) reveal binding modes, while QSAR models correlate substituent electronic parameters (Hammett σ) with bioactivity . For antimicrobial studies, use microdilution assays (MIC/MBC) against Gram-positive/negative strains .

Q. What computational approaches are suitable for predicting the compound’s metabolic pathways and toxicity profile?

- Methodological Answer : Employ ADMET prediction tools (e.g., SwissADME, ProTox-II) to estimate CYP450 metabolism sites and toxicity endpoints. Fluorine’s presence reduces oxidative metabolism, as shown in liver microsome assays (rat/human). MDCK permeability assays and PAMPA evaluate blood-brain barrier penetration, critical for CNS-targeted applications .

Q. How does the compound’s electronic structure influence its application in materials science (e.g., organic semiconductors)?

- Methodological Answer : Cyclic voltammetry (CV) measures HOMO/LUMO levels (-5.2 eV/-2.8 eV), indicating suitability as an electron-transport layer. Fabricate thin films via spin-coating (chlorobenzene solvent) and characterize using AFM for morphology and UV-vis spectroscopy for bandgap analysis. Compare charge mobility with non-fluorinated analogs using space-charge-limited current (SCLC) measurements .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields: How to address variability in fluorinated intermediate reactivity?

- Resolution : Yield variations (40–75%) arise from moisture sensitivity of fluorinated precursors. Conduct reactions under inert atmosphere (N₂/Ar) and pre-dry solvents (molecular sieves). Kinetic studies (in situ IR monitoring) identify optimal reaction times to minimize byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。